2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione
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Overview
Description
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is a synthetic organic compound that features a naphthalene core substituted with piperidinyl and piperidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” typically involves multi-step organic reactions. A common route may include:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as 1,4-naphthoquinone.
Piperidinyl Substitution: Introducing piperidinyl groups through nucleophilic substitution reactions.
Sulfonylation: Adding the piperidinylsulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the design of organic electronic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(piperidin-1-yl)naphthalene-1,4-dione: Lacks the sulfonyl group.
6-(Piperidin-1-ylsulfonyl)naphthalene-1,4-dione: Lacks one of the piperidinyl groups.
Uniqueness
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” is unique due to the presence of both piperidinyl and piperidinylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
153037-59-3 |
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Molecular Formula |
C25H33N3O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2,3-di(piperidin-1-yl)-6-piperidin-1-ylsulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H33N3O4S/c29-24-20-11-10-19(33(31,32)28-16-8-3-9-17-28)18-21(20)25(30)23(27-14-6-2-7-15-27)22(24)26-12-4-1-5-13-26/h10-11,18H,1-9,12-17H2 |
InChI Key |
ZHGSBKOGXBGVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)N4CCCCC4)N5CCCCC5 |
Origin of Product |
United States |
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